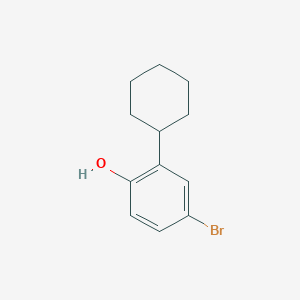

4-Bromo-2-cyclohexyl-phenol

描述

Overview of Halogenated Phenolic Compounds in Organic Synthesis

Halogenated phenolic compounds are a class of molecules of immense importance in organic synthesis and industrial chemistry. acs.org Phenols themselves are key components in a vast number of biologically active compounds and functional materials. acs.org The introduction of a halogen atom, such as bromine or chlorine, onto the phenolic ring significantly alters the molecule's chemical reactivity and physical properties. This process, known as halogenation, is a fundamental tool for the chemical diversification of phenolic substrates. acs.orggoogle.com

From a synthetic perspective, the halogen atom often serves as a "handle" for further chemical transformations. It can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds. In some synthetic pathways, a halogen can be employed as a readily cleavable protective group to block a reactive position on the phenol (B47542) ring, which can be removed in a later step. tandfonline.com

Furthermore, the presence of halogens in a molecule has been shown to enhance biological activity. researchgate.net Many naturally occurring and synthetic halogenated compounds exhibit potent antibacterial, antifungal, and anticancer properties, making them a subject of great interest in the development of new therapeutic agents. researchgate.netsibran.ru

Significance of Cyclohexyl Moieties in Medicinal Chemistry and Materials Science

The cyclohexyl group, a six-carbon aliphatic ring, is a crucial structural motif in the fields of medicinal chemistry and materials science. nih.govontosight.ai Unlike flat, aromatic rings, the cyclohexyl moiety is a three-dimensional, conformationally flexible yet structurally rigid scaffold. nih.govacs.org This unique architecture is highly valued in drug design.

In medicinal chemistry, incorporating a cyclohexyl group into a drug candidate can lead to significant improvements in its pharmacokinetic profile. nih.gov Key benefits include:

Enhanced Lipophilicity : The hydrophobic nature of the cyclohexyl group can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes and enhance absorption. omicsonline.org

Improved Metabolic Stability : The rigid hydrocarbon structure can shield adjacent functional groups from metabolic degradation by enzymes, potentially increasing the drug's half-life in the body. publish.csiro.au

Increased Binding Affinity : The defined three-dimensional shape of the cyclohexyl ring can facilitate optimal interactions with the binding sites of target proteins, minimizing the entropic penalty of binding and thus increasing potency. nih.gov

Aromatic Ring Replacement : The cyclohexyl group is often used as a non-aromatic bioisostere (a viable replacement) for a phenyl ring, a strategy employed to escape the "flatland" of traditional drug discovery and improve physicochemical properties like solubility. nih.govpublish.csiro.au

These attributes make the cyclohexyl group a fundamental tool for medicinal chemists seeking to fine-tune the properties of bioactive molecules for greater efficacy and better performance. omicsonline.org

Contextualizing 4-Bromo-2-cyclohexyl-phenol within Advanced Synthetic Methodologies

The compound this compound is a prime example of a molecule positioned for use in advanced, multi-step synthetic methodologies. Its utility stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build intricate molecular architectures. The synthesis of such substituted phenols itself relies on established and advanced methods, such as the catalytic hydroalkylation of phenols or specific bromination strategies. vulcanchem.comchemicalbook.com

A notable application of related structures is in the synthesis of complex macrocycles like phthalocyanines. Research has demonstrated that substituted phthalonitriles containing a 2-cyclohexylphenol (B93547) fragment can be synthesized and subsequently used to create octa-substituted zinc phthalocyanines. rjeid.com In these syntheses, a precursor like 4-bromo-5-nitrophthalonitrile is reacted with a nucleophile, in this case, 2-cyclohexylphenol, to create a more complex intermediate. rjeid.com This intermediate is then tetramerized around a metal ion to form the final phthalocyanine (B1677752) product.

This process highlights the role of this compound as a valuable building block. The phenolic oxygen can act as a nucleophile, while the bromine atom on the ring provides a reactive site for further functionalization through techniques like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This dual functionality allows chemists to strategically construct complex target molecules, making this compound a relevant component in the toolbox of modern organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-cyclohexylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVRKOIEEIGPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Cyclohexyl Phenol

Regioselective Bromination of Phenolic Precursors

The most direct method for synthesizing 4-bromo-2-cyclohexyl-phenol is the electrophilic aromatic substitution of 2-cyclohexylphenol (B93547). The key to this synthesis is controlling the regioselectivity to ensure the bromine atom is introduced at the desired position on the aromatic ring.

Bromination of 2-Cyclohexylphenol: Reaction Conditions and Yield Optimization

The bromination of 2-cyclohexylphenol is typically achieved using an electrophilic bromine source. Due to the highly activating nature of the hydroxyl group on the phenol (B47542) ring, this reaction can proceed under mild conditions. Over-bromination is a common challenge with highly activated phenols, often leading to di- or tri-substituted products. nih.gov Therefore, careful selection of the brominating agent, solvent, and reaction temperature is crucial for maximizing the yield of the desired mono-brominated product.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds, including phenols, as it offers a milder and more selective alternative to molecular bromine. nih.gov The reaction can be catalyzed by acids or conducted under photolytic conditions to generate the electrophilic bromine species. For para-substituted phenols, methods using NBS in the presence of p-toluenesulfonic acid (pTsOH) in solvents like methanol (B129727) have been shown to be highly effective for selective ortho-bromination, achieving high yields in short reaction times. nih.govmdpi.com This suggests that for the ortho-substituted 2-cyclohexylphenol, similar conditions could be optimized for para-bromination.

Another approach involves oxidative bromination, where a bromide salt, such as potassium bromide (KBr), is used in conjunction with an oxidant. nih.gov For instance, a system using KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) in acetic acid and water has been shown to be highly regioselective for the para-bromination of phenols. nih.gov This method is advantageous as it uses inexpensive reagents and operates under mild conditions. nih.gov Green approaches using hydrogen peroxide as the oxidant with a bromide source also represent a sustainable option for in-situ generation of the brominating agent. researchgate.net

The optimization of the reaction yield for this compound would involve systematically varying parameters such as the molar ratio of 2-cyclohexylphenol to the brominating agent, the concentration of the catalyst, the reaction temperature, and the choice of solvent. Below is a table summarizing various regioselective bromination conditions reported for substituted phenols, which could be adapted and optimized for the synthesis of this compound.

Table 1: Reaction Conditions for Regioselective Bromination of Substituted Phenols

| Brominating System | Substrate Type | Catalyst/Additive | Solvent | Temperature (°C) | Yield of Mono-brominated Product | Reference |

|---|---|---|---|---|---|---|

| NBS | para-substituted phenols | p-TsOH (10 mol%) | Methanol | ~20 | >86% | nih.gov |

| KBr/ZnAl–BrO₃⁻–LDHs | para-substituted phenols | None | Acetic acid/Water | 35 | 71-84% | nih.gov |

| TMSBr | Phenols | (4‐ClC₆H₄)₂SO | Acetonitrile | Room Temp. | High selectivity | chemistryviews.org |

| H₂O₂-HBr | para-substituted phenols | None | Water | Room Temp. | Quantitative | researchgate.net |

Mechanistic Investigations of Electrophilic Aromatic Substitution for Bromination

The regioselective bromination of 2-cyclohexylphenol is governed by the principles of electrophilic aromatic substitution (EAS). The mechanism involves the attack of an electrophile, in this case, a positively polarized bromine species (Br⁺ or a Br⁺ donor), on the electron-rich aromatic ring of the phenol. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a proton (H⁺) is rapidly lost from the ring, restoring aromaticity and yielding the brominated product.

The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group and the cyclohexyl (-C₆H₁₁) group.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly activates the ring towards electrophilic attack by donating electron density through resonance (a +M effect). This electron donation is most pronounced at the ortho and para positions, making them the most nucleophilic sites for the incoming electrophile.

Cyclohexyl Group (-C₆H₁₁): The cyclohexyl group, being an alkyl group, is a weak activating group and also an ortho, para-director. It donates electron density to the ring primarily through an inductive effect (+I effect).

In 2-cyclohexylphenol, the powerful ortho, para-directing effect of the hydroxyl group dominates. It strongly activates the C4 (para) and C6 (ortho) positions. The C2 position is already occupied by the cyclohexyl group. The cyclohexyl group, in turn, activates the C3 and C5 (meta to -OH) and C4 (para) positions. The directing effects of both groups reinforce the activation of the C4 position.

Furthermore, steric hindrance plays a significant role. The bulky cyclohexyl group at the C2 position sterically hinders the adjacent C3 and, to some extent, the C6 position. Consequently, the electrophilic attack by the bromine atom is most favored at the sterically accessible and electronically enriched C4 position (para to the hydroxyl group). This leads to the predominant formation of this compound. The stability of the intermediate arenium ion is greatest when the bromine adds to the para position, as this allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, which is a highly stabilizing contributor.

Alternative Synthetic Routes to this compound

While direct bromination of 2-cyclohexylphenol is the most straightforward approach, alternative synthetic strategies, particularly those employing transition metal catalysis, offer different pathways to construct the target molecule. These methods can provide alternative regiochemical control and may be suitable for creating diverse libraries of related compounds.

Palladium-Catalyzed Cross-Coupling Strategies for Phenol Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A plausible, though not explicitly reported, route to this compound could involve a Suzuki or similar cross-coupling reaction. For instance, the coupling of a dihalogenated phenol with a cyclohexyl-containing organometallic reagent could be envisioned.

One hypothetical pathway could start with 2,4-dibromophenol. A selective palladium-catalyzed coupling reaction, such as a Suzuki coupling with cyclohexylboronic acid or a Stille coupling with cyclohexyltributyltin, could potentially introduce the cyclohexyl group at the more reactive C2 position, leaving the bromine at the C4 position intact. The success of such a strategy would depend on achieving selective coupling at one of the C-Br bonds, which can often be challenging but is sometimes possible by tuning the reaction conditions, ligands, and catalyst.

Conversely, one could start with a precursor like 4-bromo-2-iodophenol. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions could allow for the selective introduction of the cyclohexyl group at the C2 position, again yielding the desired product. The Suzuki reaction of 4-bromophenol (B116583) with phenylboronic acid to produce 4-phenylphenol (B51918) demonstrates the feasibility of using bromophenols in palladium-catalyzed C-C bond formation. researchgate.net

Exploration of Organometallic Approaches in Cyclohexylphenol Functionalization

Organometallic reagents, such as Grignard reagents or organolithium compounds, offer another set of tools for the functionalization of aromatic rings. A potential, albeit less direct, route could involve the synthesis of a cyclohexylphenol derivative that is then brominated.

For example, the synthesis of the 2-cyclohexylphenol precursor itself often involves the alkylation of phenol with cyclohexene (B86901) or cyclohexanol, frequently using acid catalysts. google.com Once 2-cyclohexylphenol is formed, an ortho-directed metalation could be considered. The hydroxyl group can direct lithiation to the ortho position (C6). However, achieving selective functionalization at the C4 position via this method would be difficult.

A more plausible organometallic approach would be a halogen-metal exchange followed by quenching with an electrophile. Starting from 2,4-dibromophenol, a selective halogen-metal exchange at the C2 position could be achieved under carefully controlled conditions (e.g., using n-butyllithium at low temperatures). The resulting organolithium species could then be reacted with a cyclohexyl electrophile, such as cyclohexyl bromide, to form the target molecule. The success of this route would hinge on the ability to perform the halogen-metal exchange selectively at the C2 position over the C4 position.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved by using less hazardous materials, improving atom economy, reducing waste, and increasing energy efficiency.

One of the primary green considerations is the choice of brominating agent. Molecular bromine (Br₂) is highly toxic and corrosive. The use of N-bromosuccinimide (NBS) is considered a safer alternative. organic-chemistry.org Even greener approaches involve the in-situ generation of the brominating agent from less hazardous sources. For example, the oxidative bromination of phenols using a combination of a bromide salt (like KBr or NaBr) and an environmentally benign oxidant like hydrogen peroxide (H₂O₂) is a promising green method, with water being the only byproduct. researchgate.net

The use of heterogeneous catalysts is another key aspect of green chemistry, as they can be easily separated from the reaction mixture and recycled. In the synthesis of the 2-cyclohexylphenol precursor, solid acid catalysts such as zeolites or sulfonic acid resins can replace corrosive and difficult-to-handle homogeneous acids like sulfuric acid. researchgate.netresearchgate.netgoogle.com Similarly, for the bromination step, heterogeneous catalysts like layered double hydroxides (LDHs) can be employed to facilitate the reaction and allow for catalyst reuse. nih.gov

Solvent choice is also critical. Many organic solvents are volatile and toxic. Performing reactions in greener solvents like water or methanol, or under solvent-free conditions, can significantly reduce the environmental footprint. researchgate.netrsc.org For example, the bromination of phenols has been shown to be effective in aqueous media. researchgate.net

Finally, process intensification, such as one-pot synthesis, can contribute to a greener process by reducing the number of steps, minimizing waste from intermediate purifications, and saving energy. A one-pot synthesis of cyclohexylphenols from phenol using a tandem catalytic system has been reported, showcasing a greener route to the precursor of the target molecule. rsc.org Applying these principles to the entire synthetic sequence for this compound can lead to a more sustainable manufacturing process.

Catalyst Development for Sustainable Bromination Reactions

The evolution of catalyst design for the bromination of phenols has been driven by the principles of green chemistry, aiming to replace toxic reagents and improve reaction efficiency and selectivity. A notable advancement in this area is the use of visible-light photoredox catalysis, which offers a mild and environmentally benign approach to aromatic bromination.

In a specific application, the synthesis of 2-Bromo-4-cyclohexylphenol has been successfully achieved using an organic dye-catalyzed, visible-light photoredox system. This method employs N-bromosuccinimide (NBS) as the bromine source and a photocatalyst, such as erythrosine B, to activate the NBS under visible light irradiation. This activation enhances the electrophilicity of the bromine atom, facilitating the regioselective bromination of the phenol. The reaction proceeds under mild and practical conditions, offering a significant improvement over traditional methods that may require harsh reagents or catalysts. A reported synthesis of a bromo-cyclohexylphenol derivative using this methodology achieved a high yield, demonstrating the potential of this approach for the clean and efficient production of halogenated phenols.

The development of heterogeneous catalysts also represents a significant step towards sustainable bromination. Catalysts such as tungstophosphoric acid are being explored for solvent-free bromination of phenols. These solid acid catalysts can facilitate the reaction with brominating agents like N-Bromosaccharin, offering advantages such as ease of separation, reusability, and reduced waste generation. While specific data for 2-cyclohexyl-phenol is not extensively documented, the successful application of these catalysts to other substituted phenols suggests their potential applicability.

The following table summarizes representative findings in the catalytic sustainable bromination of phenols.

| Catalyst System | Brominating Agent | Substrate | Product | Yield (%) | Reference |

| Erythrosine B (photocatalyst) | N-Bromosuccinimide (NBS) | 4-Cyclohexylphenol (B75765) | 2-Bromo-4-cyclohexylphenol | 89 | nih.govdntb.gov.uanih.govacs.orgfigshare.com |

| Tungstophosphoric Acid | N-Bromosaccharin | Phenol | Tribromophenol | 95 |

Solvent-Free and Aqueous-Phase Synthetic Protocols

The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. In the context of synthesizing this compound, both solvent-free and aqueous-phase protocols present viable and sustainable alternatives to conventional methods.

Solvent-Free Synthesis:

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. The bromination of phenols has been successfully demonstrated using a mixture of sodium bromide (NaBr) and Oxone® (a potassium peroxymonosulfate (B1194676) triple salt) under mechanical milling conditions. This method avoids the use of bulk solvents, reduces waste, and can lead to high yields of brominated products. While this technique has been applied to a range of phenols, its application to 2-cyclohexylphenol can be inferred from the successful bromination of other substituted phenols. nih.govdntb.gov.uaepa.govrsc.orgresearchgate.net

Another promising solvent-free approach involves the use of solid brominating agents in conjunction with solid acid catalysts. For instance, the reaction of phenols with N-bromosuccinimide (NBS) can be carried out in the solid state, sometimes with microwave irradiation to accelerate the reaction. The solid-state reaction can exhibit high selectivity, and the absence of a solvent simplifies product isolation and purification.

The table below presents data on solvent-free bromination of phenols using sustainable methods.

| Bromination System | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium Bromide / Oxone® | Phenols | Mechanical Milling | Brominated Phenols | Good to Excellent | dntb.gov.uaepa.govrsc.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | Substituted Phenols | Solid State | Nuclear Brominated Products | Varies | rsc.org |

Aqueous-Phase Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The bromination of phenols can be effectively carried out in aqueous media. The kinetics of the aqueous bromination of phenolic compounds have been studied, revealing that the reaction of hypobromous acid with phenoxide ions is a key step. nih.govresearchgate.net The reactivity in aqueous solutions is influenced by the pH of the medium.

The use of N-bromosuccinimide (NBS) in water has also been explored as a greener approach to electrophilic bromination. For para-substituted phenols, this method can lead to the formation of ortho-brominated products. researchgate.net The reaction conditions, such as temperature and the use of co-solvents, can be optimized to improve the yield and selectivity of the desired brominated phenol.

Below is a summary of findings related to the aqueous-phase bromination of substituted phenols.

| Brominating Agent | Substrate | Reaction Conditions | Product | Observations | Reference |

| H₂O₂-HBr | p-tert-butylphenol | Water, ambient temp. | 2-bromo-4-tert-butylphenol | Regioselective and quantitative conversion | researchgate.net |

| N-Bromosuccinimide (NBS) | p-tert-butylphenol | Water, ambient temp. | 2-bromo-4-tert-butylphenol and 2,6-dibromo-4-tert-butylphenol | Mixture of mono- and di-brominated products | researchgate.net |

Chemical Reactivity and Transformation of 4 Bromo 2 Cyclohexyl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions such as esterification and etherification. Its nucleophilicity is influenced by the electronic effects of the ring substituents and sterically hindered by the adjacent cyclohexyl group.

Esterification and Etherification Reactions of the Phenolic Moiety

Esterification: 4-Bromo-2-cyclohexyl-phenol can be converted to its corresponding esters through reaction with acylating agents like acyl chlorides or anhydrides. These reactions, often catalyzed by a base or acid, result in O-acylation. The base, such as a tertiary amine or an alkali hydroxide, deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. lew.ro Due to the steric hindrance from the ortho-cyclohexyl group, forcing conditions or more reactive acylating agents may be required to achieve high yields. google.com

Etherification: The synthesis of ethers from this compound, a form of O-alkylation, is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol with a strong base to form the phenoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. pharmaxchange.info The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are known to enhance the rate of O-alkylation. pharmaxchange.info The bulky cyclohexyl group can impede the approach of the alkylating agent, potentially lowering reaction rates compared to unhindered phenols.

Mechanistic Studies of O-Alkylation and O-Acylation

O-Alkylation: The mechanism of O-alkylation of phenols involves the formation of a phenoxide ion in the presence of a base. This anion is a bidentate nucleophile, with potential for reactivity at both the oxygen and the carbon atoms of the aromatic ring (C-alkylation). pharmaxchange.inforesearchgate.net O-alkylation is typically the kinetically controlled product, forming faster, while C-alkylation is often thermodynamically favored. pnnl.govresearchgate.net For this compound, the significant steric hindrance at the ortho-carbon (C2) by the cyclohexyl group and the existing substitution at the para-position (C4) strongly favor O-alkylation over C-alkylation. google.com Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation, though this is less likely for this specific sterically hindered molecule. pharmaxchange.info

O-Acylation: The O-acylation of phenols with agents like acyl chlorides proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, the highly nucleophilic phenoxide ion attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the final ester product. lew.ro Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic-soluble acyl chloride. lew.ro The rate-determining step is generally the attack of the phenoxide on the acylating agent. lew.ro

Reactions Involving the Aryl Bromine

The bromine atom attached to the aromatic ring is a versatile functional group, enabling a range of transformations including nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) on aryl halides like this compound is generally challenging. This type of reaction requires the aromatic ring to be activated by potent electron-withdrawing groups, typically nitro groups, at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the ring is activated by a strongly electron-donating hydroxyl group and a weakly donating cyclohexyl group, and lacks the required strong electron-withdrawing groups. Therefore, it is not expected to undergo SNAr reactions under standard conditions. An alternative, though less common, pathway is the elimination-addition mechanism via a benzyne intermediate, which requires extremely strong basic conditions (e.g., sodium amide). libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The aryl bromine of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is highly versatile and tolerant of many functional groups, including the phenolic hydroxyl. The bulky ortho-cyclohexyl group may influence the efficiency of the oxidative addition step in the catalytic cycle. harvard.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, using a palladium catalyst and a base. nih.govlibretexts.org The reaction typically favors substitution at the less substituted carbon of the alkene double bond. The steric bulk near the bromine atom could potentially slow the reaction rate. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org It is a reliable method for synthesizing arylalkynes. The reaction is generally robust, but the steric hindrance from the ortho-cyclohexyl group might necessitate specific ligand choices for the palladium catalyst to ensure efficient coupling. libretexts.org

Below is a table summarizing representative conditions for these cross-coupling reactions with similar aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Conditions |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/Water, Heat |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF, Heat |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF or DMF, RT-Heat |

This table presents generalized conditions for aryl bromides and may require optimization for this compound.

Direct C-H Functionalization Strategies Adjacent to the Bromine Atom

Direct C-H functionalization is an emerging field that aims to form C-C or C-heteroatom bonds by activating C-H bonds directly, thus offering a more atom-economical approach than traditional cross-coupling. nih.gov For this compound, C-H functionalization could theoretically be directed to the positions adjacent to the existing substituents.

The phenolic hydroxyl group is a powerful ortho-directing group in many transition-metal-catalyzed C-H functionalization reactions. nih.gov This would favor functionalization at the C6 position. However, achieving selectivity for the C-H bond adjacent to the bromine (at C3 or C5) is more challenging. Some specialized catalytic systems can functionalize C-H bonds ortho to a halide, but this is less common, especially in the presence of a stronger directing group like a phenol. Bromide-mediated C-H functionalization has been reported, where bromine acts as a catalyst to generate bromo-substituted intermediates in situ, which then react further. nih.gov

Reactions at the Cyclohexyl Ring

The reactivity of the cyclohexyl group in this compound is a critical aspect of its chemical behavior, offering pathways to a variety of functionalized derivatives. The aliphatic cyclohexyl moiety can undergo several transformations, including functionalization and conformational changes that influence its reactivity.

Functionalization of the Aliphatic Cyclohexyl Moiety

The saturated nature of the cyclohexyl ring in this compound makes it susceptible to reactions that proceed via radical mechanisms or catalytic activation of C-H bonds. Key transformations include dehydrogenation, oxidation, and halogenation.

Dehydrogenation:

Catalytic dehydrogenation of the cyclohexyl ring can lead to the formation of the corresponding aromatic product, 4-bromo-2-phenyl-phenol. This aromatization reaction is typically carried out at elevated temperatures in the presence of a noble metal catalyst, such as palladium or platinum, often supported on carbon. researchgate.netmdpi.comresearchgate.netrsc.org The process involves the removal of hydrogen atoms from the cyclohexyl ring, resulting in the formation of a more thermodynamically stable aromatic system.

The efficiency of the dehydrogenation can be influenced by the catalyst system and reaction conditions. For instance, trimetallic catalysts, such as Pt-Ni-Cr/C, have shown high activity and selectivity for the complete dehydrogenation of bicyclohexyl to biphenyl, a reaction analogous to the aromatization of the cyclohexyl group in the target molecule. mdpi.comrsc.org

Interactive Data Table: Catalytic Dehydrogenation of Cyclohexylarenes

| Catalyst | Temperature (°C) | Pressure (atm) | Key Products | Reference |

| Pd/C | 250-350 | 1 | Aromatic arene, H₂ | researchgate.net |

| Pt/C | 300-400 | 1 | Aromatic arene, H₂ | researchgate.net |

| Pt-Ni-Cr/C | 320 | 1 | Biphenyl (from bicyclohexyl) | mdpi.comrsc.org |

Oxidation:

Oxidation of the cyclohexyl group can yield cyclohexanone or cyclohexanol derivatives. The reaction of cyclohexylbenzene with oxygen, catalyzed by N-hydroxyphthalimide (NHPI), selectively produces cyclohexylbenzene hydroperoxide, which can then be converted to phenol and cyclohexanone. researchgate.net This suggests a potential pathway for the selective oxidation of the benzylic position of the cyclohexyl ring in this compound.

The oxidation of phenols can also lead to the formation of quinones. libretexts.orglibretexts.org While this typically involves the phenolic ring, oxidation of the cyclohexyl moiety to a cyclohexanone followed by further oxidation could potentially lead to ring-opened products.

Interactive Data Table: Oxidation of Cyclohexyl-Substituted Aromatics

| Oxidant/Catalyst | Substrate | Temperature (°C) | Major Products | Reference |

| O₂/NHPI | Cyclohexylbenzene | 75 | Cyclohexanone, Phenol | researchgate.net |

| Chromic Acid | Phenol | Not specified | p-Benzoquinone | libretexts.orglibretexts.org |

Halogenation:

Free-radical halogenation, particularly bromination, can introduce a halogen atom onto the cyclohexyl ring. The reaction of alkylaromatics with N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic method for benzylic bromination. nih.gov In the case of this compound, this reaction would be expected to selectively occur at the tertiary carbon atom of the cyclohexyl ring attached to the phenyl group, yielding 4-bromo-2-(1-bromocyclohexyl)phenol. The selectivity is driven by the stability of the resulting tertiary benzylic radical intermediate.

Conformational Analysis and Reactivity of the Cyclohexyl Group

The cyclohexyl group in this compound is not static but exists in a dynamic equilibrium between two chair conformations. The orientation of the substituted phenyl group, either axial or equatorial, has a significant impact on the molecule's steric environment and, consequently, its reactivity.

The preference for the equatorial or axial position is governed by steric interactions. In an axial position, the bulky 4-bromo-2-hydroxyphenyl group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the cyclohexane ring. These steric repulsions are minimized when the substituent occupies the more spacious equatorial position.

NMR spectroscopy is a powerful tool for studying the conformational equilibrium of cyclohexyl derivatives. nih.govfrontiersin.orgnih.gov By analyzing the chemical shifts and coupling constants of the protons on the cyclohexyl ring at different temperatures, it is possible to determine the relative populations of the axial and equatorial conformers and the energy barrier for ring inversion.

Interactive Data Table: Factors Influencing Cyclohexyl Group Reactivity

| Factor | Description | Impact on Reactivity |

| Conformation | The chair-boat equilibrium and the axial/equatorial orientation of the phenyl group. | The accessibility of C-H bonds on the cyclohexyl ring is affected by the conformation, influencing the rates of substitution and oxidation reactions. |

| Steric Hindrance | The bulky nature of the 4-bromo-2-hydroxyphenyl substituent. | Steric hindrance can direct reactions to less hindered positions on the cyclohexyl ring and influences the conformational equilibrium. |

| Electronic Effects | The electron-withdrawing nature of the bromine atom and the electron-donating nature of the hydroxyl group. | These effects primarily influence the reactivity of the aromatic ring but can have a minor inductive effect on the cyclohexyl moiety. |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromo 2 Cyclohexyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 4-Bromo-2-cyclohexyl-phenol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

¹H and ¹³C NMR Spectral Analysis of Aromatic and Aliphatic Protons/Carbons

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic regions. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the hydroxyl (-OH), bromo (-Br), and cyclohexyl substituents. The hydroxyl proton itself would likely appear as a broad singlet. The cyclohexyl group would present a series of complex, overlapping multiplets in the aliphatic region of the spectrum due to the numerous non-equivalent protons in different spatial environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.inwhitman.edu For this compound, twelve distinct signals are expected, corresponding to the six carbons of the aromatic ring and the six carbons of the cyclohexyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. nih.govstackexchange.com The carbon attached to the hydroxyl group (C-1) and the carbon bearing the bromine atom (C-4) would have characteristic chemical shifts. The cyclohexyl carbons would appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |

| OH | 4.5 - 5.5 | - | broad singlet |

| H-3 | ~6.8 | ~118 | doublet |

| H-5 | ~7.2 | ~132 | doublet |

| H-6 | ~7.0 | ~128 | doublet of doublets |

| Cyclohexyl-H | 1.2 - 2.5 | - | multiplet |

| C-1 | - | ~152 | - |

| C-2 | - | ~135 | - |

| C-3 | - | ~118 | - |

| C-4 | - | ~115 | - |

| C-5 | - | ~132 | - |

| C-6 | - | ~128 | - |

| Cyclohexyl-C | - | 25 - 45 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the predicted NMR signals and confirm the structure of this compound, a suite of two-dimensional NMR experiments would be employed. acs.orgnmrdb.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. nmrdb.org For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring and between the neighboring aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. nmrdb.org It would be used to unambiguously assign the carbon signals for each protonated carbon in both the aromatic and cyclohexyl moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. sciepub.com Other characteristic absorptions would include C-O stretching around 1200 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹. sciepub.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. savemyexams.commsu.edu

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Weak | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| Aliphatic C-H | 2850-2960 | Strong | Stretching |

| Aromatic C=C | 1450-1600 | Strong | Stretching |

| C-O | 1200-1260 | Moderate | Stretching |

| C-Br | 500-600 | Strong | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. creative-biostructure.com

For this compound (C₁₂H₁₅BrO), the molecular ion peak (M⁺) would be expected. A key feature would be the presence of an M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). rigaku.comwikipedia.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for alkylphenols include the loss of the alkyl substituent. Therefore, a significant fragment corresponding to the loss of the cyclohexyl radical (C₆H₁₁) would be anticipated. Other potential fragmentations include the loss of a bromine atom and cleavage of the cyclohexyl ring.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govresearchgate.netmdpi.com

While no published crystal structure for this compound is currently available, this technique, if applied, would provide invaluable data. A successful crystallographic analysis would confirm the substitution pattern on the phenol (B47542) ring and determine the conformation of the cyclohexyl ring (typically a chair conformation). It would also reveal the relative orientation of the cyclohexyl group with respect to the planar aromatic ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom, which dictate the packing of the molecules in the solid state, would be elucidated.

Advanced Chromatographic-Spectroscopic Coupling Techniques

To analyze this compound, particularly in complex mixtures, hyphenated chromatographic-spectroscopic techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. researchgate.net For the analysis of phenolic compounds like this compound, derivatization is often required to increase volatility and improve chromatographic peak shape. mdpi.com Silylation is a common derivatization method for phenols. The GC would separate the derivatized analyte from other components of a mixture before it enters the mass spectrometer for identification based on its mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds, and can often be performed without derivatization. Reversed-phase HPLC would be a suitable separation method, where this compound would be separated based on its polarity. The eluent would then be introduced into the mass spectrometer, allowing for its detection and quantification.

Computational and Theoretical Investigations of 4 Bromo 2 Cyclohexyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide insights into the electron distribution, molecular orbitals, and reactivity of 4-bromo-2-cyclohexyl-phenol.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

DFT studies would be instrumental in understanding the electronic landscape of this compound. By solving the Kohn-Sham equations for the molecule, one can obtain the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

The electron density distribution, also obtainable from DFT calculations, would reveal the electron-rich and electron-deficient regions of the molecule. It is anticipated that the oxygen atom of the hydroxyl group and the bromine atom would exhibit high electron density due to the presence of lone pairs. The aromatic ring would also show a delocalized electron cloud. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |

Note: These values are hypothetical and would require actual DFT calculations for verification.

Prediction of Reaction Pathways and Transition States

DFT calculations can be extended to model chemical reactions involving this compound. For instance, the O-H bond dissociation enthalpy can be calculated to predict its antioxidant potential. Furthermore, by mapping the potential energy surface, one can identify transition states and intermediates for various reactions, such as electrophilic aromatic substitution or nucleophilic substitution at the carbon bearing the bromine atom. This would allow for the prediction of the most likely reaction pathways and the calculation of activation energies, providing a deeper understanding of the compound's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, providing valuable information on conformational flexibility and intermolecular interactions.

The cyclohexyl group can adopt various conformations, such as chair and boat forms, and its orientation relative to the phenol (B47542) ring can vary. MD simulations would reveal the most stable conformations and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's biological activity and physical properties.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. By simulating the compound in a water box, for example, one could analyze the hydrogen bonding patterns and hydrophobic interactions, which are key to understanding its solubility and behavior in aqueous environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Potential

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and materials science for predicting the activities of compounds based on their molecular structures. While no specific QSAR models for the derivatization potential of this compound are available, a general approach can be outlined.

A QSAR model could be developed by synthesizing a library of derivatives of this compound with modifications at the hydroxyl group, the aromatic ring, or the cyclohexyl moiety. The biological activity or a specific property of these derivatives would then be measured. A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each derivative. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced properties.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Hammett constants, Atomic charges | Influence on reaction mechanisms and binding affinities. |

| Steric | Molar refractivity, Taft steric parameters | Impact on receptor fit and molecular interactions. |

| Hydrophobic | LogP, Hydrophobic surface area | Role in membrane permeability and transport. |

| Topological | Connectivity indices, Wiener index | Encodes information about molecular size and branching. |

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax). The predicted spectrum can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch, C-Br stretch, and the various vibrations of the aromatic and cyclohexyl rings. For nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing valuable information for structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Estimated Value |

| UV-Vis | λmax | ~280 nm |

| IR | O-H stretching frequency | ~3600 cm⁻¹ |

| ¹H NMR | Phenolic -OH proton chemical shift | ~5-6 ppm |

| ¹³C NMR | Carbon attached to Bromine chemical shift | ~115-120 ppm |

Note: These are estimated values and are highly dependent on the computational method and basis set used.

Applications of 4 Bromo 2 Cyclohexyl Phenol As a Key Synthetic Intermediate

Role in the Synthesis of Modulators for ATP-Binding Cassette Transporters

A significant application of 4-bromo-2-cyclohexyl-phenol is in the field of medicinal chemistry, particularly in the synthesis of modulators for ATP-binding cassette (ABC) transporters. google.com These transporters are membrane proteins crucial for moving various substrates across cellular membranes. When they malfunction, they can be implicated in diseases such as cystic fibrosis and secretory diarrheas. google.com Modulators can restore or inhibit the function of these transporters, offering a therapeutic strategy.

This compound is a documented precursor in the synthesis of 4-oxo-1H-quinoline-3-carboxamides, a class of compounds investigated as potent modulators of ABC transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.com The synthesis involves multiple steps where the phenol (B47542) is first elaborated into a more complex aniline (B41778) derivative, which is then used to construct the quinolone core.

A key synthetic step involves the reaction of 2-cyclohexylphenol (B93547) with a brominating agent to produce this compound. google.com This intermediate is then further modified. For example, a patent describes the synthesis of 5-(benzyloxy)-4-cyclohexyl-2-(trifluoromethyl)aniline starting from this compound, which is then incorporated into the final quinoline (B57606) carboxamide structure. google.com These quinolone derivatives are recognized for their potential as selective agonists for cannabinoid receptors and as modulators for CFTR. google.comucl.ac.becore.ac.uk

Table 1: Synthesis Step Involving this compound

| Step | Reactant(s) | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Bromination | 2-Cyclohexylphenol | HBr, DMSO | This compound | google.com |

The phenolic hydroxyl group of this compound is a prime site for derivatization, notably through esterification. The reaction with acylating agents like methyl chloroformate converts the phenol into a corresponding carbonate ester. This transformation is a common strategy in multi-step organic synthesis to protect the hydroxyl group, to modify the electronic properties of the molecule, or to create a more suitable leaving group for subsequent reactions. science.govscribd.com

While direct examples using this compound and methyl chloroformate are specific to proprietary syntheses, the general reaction is well-established. researchgate.net For instance, the derivatization of analogous phenols with chloroformates is a standard procedure. science.govgoogle.com This reaction typically proceeds in the presence of a base to deprotonate the phenol, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the chloroformate. researchgate.net Such derivatization can be a crucial step in preparing intermediates for pharmaceuticals or other fine chemicals. mdpi-res.com

Intermediate in the Formation of Heterocyclic Compounds

The structure of this compound makes it an adept precursor for a variety of heterocyclic compounds. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the attachment of diverse substituents or the formation of new rings. acs.org Simultaneously, the phenol group can participate in cyclization reactions, such as etherifications or condensations, to form oxygen-containing heterocycles like chromones or furans. nih.govacs.org

For example, bromo-phenols are used in syntheses that could lead to complex structures, including polycyclic aromatic systems. acs.org The presence of both the bromo- and hydroxyl- functionalities allows for sequential or one-pot reactions to build fused ring systems, which are common motifs in natural products and bioactive molecules. acs.orgsci-hub.se

Precursor for Advanced Materials and Polymers

In materials science, functionalized phenols are important building blocks for polymers and advanced materials. While 4-cyclohexylphenol (B75765) itself is used as an intermediate for UV absorbers and antioxidants in plastics and rubber, the addition of a bromine atom in this compound significantly expands its utility. lookchem.com The bromine atom can serve as a site for polymerization reactions, such as polyether synthesis via nucleophilic aromatic substitution or in forming carbon-carbon bonds through cross-coupling chemistry.

This functionality allows for the incorporation of the bulky, thermally stable cyclohexylphenol unit into polymer backbones, potentially enhancing properties like thermal stability, flame retardancy (due to the bromine), and solubility in organic media. The compound could be used to create monomers that are then polymerized to form materials with tailored optical or mechanical properties.

Catalyst Ligand Precursor and Supporting Material Synthesis

The development of new catalysts is essential for efficient and selective chemical synthesis. This compound is a suitable precursor for creating specialized ligands for metal catalysts. nih.govacs.org The phenolic hydroxyl group can be used to synthesize salicylaldimine-type (or Schiff base) ligands, where the bulky 2-cyclohexyl group can provide the necessary steric hindrance around the metal center to influence catalytic activity and selectivity. acs.org

Furthermore, the bromine atom can be substituted through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, leading to bidentate or polydentate ligands. nih.gov Such ligands are crucial in homogeneous catalysis. Alternatively, the entire molecule can be anchored to a solid support, like silica, via the phenolic group to create a heterogeneous catalyst. whiterose.ac.uk This approach combines the high selectivity of a molecular catalyst with the practical advantages of easy separation and reusability. whiterose.ac.uksemanticscholar.org

Table 2: Potential Applications in Catalyst Synthesis

| Application Area | Synthetic Strategy | Key Feature Utilized | Resulting Product Type | Reference |

|---|---|---|---|---|

| Homogeneous Catalysis | Schiff base condensation; Cross-coupling | -OH group; 2-cyclohexyl group; 4-bromo group | Salicylaldimine ligands; Phosphine ligands | nih.govacs.org |

Future Directions and Emerging Research Avenues for 4 Bromo 2 Cyclohexyl Phenol

Development of Novel Synthetic Pathways Utilizing Sustainable Reagents

The traditional synthesis of brominated phenols often involves hazardous reagents like molecular bromine and harsh reaction conditions. The future of synthesizing 4-Bromo-2-cyclohexyl-phenol will undoubtedly be shaped by the principles of green chemistry, focusing on the development of safer and more sustainable brominating agents.

Recent advancements have highlighted several promising alternatives to conventional bromination. researchgate.netcambridgescholars.com These include the use of N-bromosuccinimide (NBS), which offers milder reaction conditions, and oxidative bromination techniques. researchgate.net A particularly innovative approach involves the in situ generation of bromine from bromide salts through oxidation, which circumvents the need to handle and transport hazardous elemental bromine. researchoutreach.org Photoredox catalysis using visible light has also emerged as a powerful tool for the bromination of phenols, offering high chemo- and regioselectivity under mild conditions. beilstein-journals.org

Future research could focus on adapting these sustainable methods for the specific synthesis of this compound. The starting material, 2-cyclohexylphenol (B93547), can be synthesized through environmentally friendly one-pot methods like the hydroalkylation of phenol (B47542). rsc.org The challenge will lie in achieving high regioselectivity for bromination at the para-position, given the presence of the ortho-directing cyclohexyl group. The development of catalysts that can selectively direct bromination to the desired position will be a key area of investigation.

Table 1: Comparison of Sustainable Bromination Methods for Phenols

| Method | Brominating Agent/System | Advantages | Challenges for this compound Synthesis |

| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Milder conditions, easier handling than Br₂. cambridgescholars.com | Achieving high para-selectivity over ortho-bromination. |

| Oxidative Bromination | HBr/H₂O₂ or KBr/KBrO₃ | Avoids use of elemental bromine, uses readily available salts. researchgate.net | Control of polybromination, potential for side reactions. |

| In-situ Bromine Generation | NaBr/NaOCl | Enhanced safety by avoiding storage and transport of Br₂. researchoutreach.org | Requires careful control of reaction stoichiometry and conditions. |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ / CBr₄ / Visible Light | Mild conditions, high yields, environmentally friendly. beilstein-journals.org | Catalyst cost and optimization for specific substrate. |

Exploration of Bio-Inspired Synthetic Routes

Nature, particularly the marine environment, is a rich source of brominated phenols with diverse biological activities. mdpi.comnih.gov Marine algae, for instance, utilize enzymes called bromoperoxidases to synthesize these compounds from bromide ions in seawater. mdpi.comresearchgate.net These enzymatic processes occur under ambient conditions and exhibit remarkable selectivity, offering a blueprint for bio-inspired synthetic strategies.

Future research into the synthesis of this compound could draw inspiration from these natural processes. The use of isolated bromoperoxidase enzymes or whole-cell biocatalysts could provide a highly selective and environmentally benign route to this compound. researchgate.net This approach would involve the enzymatic bromination of 2-cyclohexylphenol, potentially offering superior control over regioselectivity compared to traditional chemical methods. The development of robust and reusable biocatalysts will be crucial for the scalability and economic viability of such processes.

Moreover, the broader field of biomimetic synthesis, which seeks to mimic natural reaction cascades, could offer novel pathways. wiley-vch.de This might involve designing synthetic catalysts that replicate the active site of bromoperoxidases, thereby harnessing their catalytic efficiency in a more controlled laboratory setting.

Applications in Supramolecular Chemistry

The presence of both a hydrogen bond-donating hydroxyl group and a halogen bond-donating bromine atom makes this compound an intriguing building block for supramolecular chemistry. acs.orgnih.gov Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is increasingly being recognized as a powerful tool for constructing complex molecular architectures. nih.goveurekalert.org

Future research is expected to explore the self-assembly of this compound to form well-defined supramolecular structures. The interplay between hydrogen bonding and halogen bonding could lead to the formation of unique crystal structures and liquid crystalline phases. nih.govacs.org The bulky cyclohexyl group will also play a significant role in directing the packing of the molecules in the solid state, potentially leading to the formation of porous materials with applications in gas storage or separation.

Furthermore, this compound could be utilized as a guest molecule in host-guest chemistry. wikipedia.org Its ability to engage in multiple non-covalent interactions could lead to strong and selective binding within molecular hosts like cyclodextrins or cucurbiturils. Such host-guest complexes could find applications in areas like drug delivery or the development of molecular sensors.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Potential Application |

| Hydrogen Bonding | Phenolic -OH | Formation of chains, rings, and networks. |

| Halogen Bonding | C-Br | Crystal engineering, directing self-assembly. nih.gov |

| π-π Stacking | Phenyl ring | Stabilization of supramolecular architectures. |

| Hydrophobic Interactions | Cyclohexyl group | Directing packing in aqueous environments. |

Advanced Functionalization for Targeted Material Science Applications

The functionalization of phenols is a well-established strategy for creating valuable materials with tailored properties. rsc.org this compound serves as a versatile platform for further chemical modification, opening up avenues for its use in material science.

The phenolic hydroxyl group can be readily converted into other functional groups, allowing for the incorporation of this molecule into polymers. For instance, it can be used as a chain terminator to control the molecular weight of polymers like polybenzoxazines, which are high-performance thermosetting resins. The presence of the bromine atom offers an additional site for functionalization through cross-coupling reactions, enabling the attachment of other molecular fragments to create even more complex structures.

Future research will likely focus on leveraging the unique combination of the bulky cyclohexyl group and the reactive bromine atom to develop novel materials. For example, incorporating this compound into polymer backbones could enhance their thermal stability and flame retardancy, due to the presence of bromine. researchgate.net The cyclohexyl group, on the other hand, can improve the solubility of the resulting polymers in organic solvents and influence their mechanical properties.

Furthermore, the derivatization of this compound could lead to the development of novel liquid crystals, photoactive materials, or functional coatings. researchgate.net The ability to precisely tune the molecular structure through functionalization will be key to unlocking the full potential of this compound in the field of material science.

常见问题

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-cyclohexyl-phenol, and how can reaction conditions be optimized?

A Grignard reagent approach is often utilized for introducing the cyclohexyl group. For instance, cyclohexylmagnesium bromide can react with a brominated phenolic aldehyde under anhydrous conditions to minimize side reactions . Optimization involves controlling reaction temperature (typically 0–5°C for Grignard stability), solvent choice (e.g., THF or diethyl ether), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm).

- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement and ORTEP-III for visualization ) resolves bond lengths and angles. For example, the bromine atom’s anisotropic displacement parameters can validate its position in the lattice .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what graph-set analyses are applicable?

The phenolic -OH group forms O–H···O hydrogen bonds with adjacent molecules, creating cyclic dimer motifs (graph-set notation ). Bromine’s steric bulk may disrupt π-π stacking, favoring van der Waals interactions between cyclohexyl groups. Graph-set analysis using Etter’s methodology identifies dominant supramolecular synthons, which guide crystal engineering for co-crystal design .

Q. What computational strategies are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity. The bromine atom deactivates the aromatic ring, directing incoming electrophiles (e.g., nitration) to the para position relative to the hydroxyl group. Frontier Molecular Orbital (FMO) analysis quantifies activation energies, correlating with experimental yields .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry) be resolved?

Discrepancies arise from dynamic effects in solution (e.g., cyclohexyl ring puckering) versus static crystal structures. Variable-temperature NMR (e.g., –40°C to 25°C) can freeze conformational changes, aligning splitting patterns with crystallographic data. Molecular dynamics simulations (e.g., AMBER force field) further model solution-state behavior .

Methodological Considerations

Q. What software tools are recommended for refining and visualizing the crystal structure of this compound?

- Refinement : SHELXL (for high-resolution data) handles anisotropic displacement parameters and twinning .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates data processing and symmetry validation .

- Validation : PLATON checks for missed symmetry and hydrogen-bonding consistency .

Q. How can researchers design experiments to assess the biological activity of this compound, avoiding cytotoxicity false positives?

- Target Screening : Use fluorescence polarization assays to test binding affinity to enzymes (e.g., kinases) or receptors.

- Cytotoxicity Controls : Include parallel assays (e.g., MTT) on non-target cell lines to differentiate specific activity from general toxicity .

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) evaluate pharmacokinetic liabilities .

Data Analysis and Reproducibility

Q. What statistical methods address batch-to-batch variability in synthesizing this compound?

Multivariate analysis (e.g., Principal Component Analysis) identifies critical process parameters (e.g., reaction time, cooling rate). Design of Experiments (DoE) optimizes conditions, reducing yield variability from ±15% to ±5% .

Q. How do solvent polarity and crystallization conditions affect polymorph formation?

Polar solvents (e.g., ethanol) favor hydrogen-bonded dimers, while non-polar solvents (e.g., hexane) promote cyclohexyl-dominated packing. Slow evaporation at 4°C typically yields Form I, whereas rapid cooling generates metastable Form II. Powder XRD and DSC differentiate polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。